

# Fipravirimat Structural Activity Relationship (SAR) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fipravirimat** (GSK3640254) is a second-generation HIV-1 maturation inhibitor that reached Phase IIb clinical trials before its development was discontinued in 2023.[1] This class of antiretroviral agents targets the final step in the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[2] **Fipravirimat** was designed to overcome the limitations of earlier maturation inhibitors, such as bevirimat, which showed reduced activity against common HIV-1 Gag polymorphisms. This guide provides a detailed overview of the structural activity relationships of **fipravirimat**, its mechanism of action, and the experimental protocols used in its evaluation.

## Structural Activity Relationship (SAR) Studies

The development of **fipravirimat** and its analogs has been driven by the need to improve potency against wild-type and polymorphic HIV-1 strains, particularly those with variations in the Gag sequence that confer resistance to first-generation maturation inhibitors.

A key structural feature of **fipravirimat** that distinguishes it from its predecessor, BMS-955176, is the replacement of a para-substituted benzoic acid moiety with a cyclohex-3-ene-1-carboxylic acid containing a fluoromethyl group.[3] This modification was critical in enhancing the antiviral activity against a range of clinically relevant polymorphic variants.



Subsequent research led to the development of VH3739937, an advanced analog of **fipravirimat**. In VH3739937, the fluorine atom is replaced by a 4-cyanopyridyl ether. This change resulted in a significantly enhanced antiviral profile, including improved activity against the A364V mutation, a key resistance pathway for **fipravirimat**.[4]

## **Quantitative SAR Data**

The following table summarizes the in vitro antiviral activity and cytotoxicity of **fipravirimat** and its key analogs against wild-type and resistant HIV-1 strains.

| Compound                         | Target HIV-1<br>Strain                        | EC50 (nM)           | CC50 (µM)    | Selectivity<br>Index (SI) | Reference |
|----------------------------------|-----------------------------------------------|---------------------|--------------|---------------------------|-----------|
| BMS-955176                       | Subtype B<br>clinical<br>isolates<br>(median) | 21                  | >10          | >476                      | [5]       |
| Fipravirimat<br>(GSK364025<br>4) | Clinical<br>isolates<br>(mean)                | 9                   | Not Reported | Not Reported              | [6]       |
| Fipravirimat<br>(GSK364025<br>4) | A364V<br>mutant                               | Less<br>susceptible | Not Reported | Not Reported              | [6]       |
| VH3739937                        | HIV-1<br>NLRepRlucP<br>373S                   | ≤ 5.0               | 11.4         | >2280                     | [1]       |
| VH3739937                        | A364V<br>mutant                               | ≤ 8.0               | 11.4         | >1425                     | [1]       |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/EC50.

# Mechanism of Action: Inhibition of HIV-1 Gag Processing







**Fipravirimat** exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. This process is dependent on the sequential cleavage of the Gag polyprotein (Pr55Gag) by the viral protease. **Fipravirimat** specifically inhibits the final cleavage event, the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1). This inhibition leads to the accumulation of the immature CA-SP1 (p25) precursor, resulting in the formation of non-infectious, morphologically aberrant viral particles.[7]

## **HIV-1 Gag Processing Pathway**

The following diagram illustrates the sequential cleavage of the HIV-1 Gag polyprotein and the point of inhibition by **fipravirimat**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-resolution structures of HIV-1 Gag cleavage mutants determine structural switch for virus maturation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fipravirimat Structural Activity Relationship (SAR)
   Studies: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860366#fipravirimat-structural-activity-relationship-sar-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com